Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
Description
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS: 866775-18-0) is a heterocyclic compound with the molecular formula C₈H₆BrF₃N₂O₂ and a molecular weight of 299.04 g/mol . It features a pyridine ring substituted with an amino group at position 3, a bromine atom at position 6, and a trifluoromethyl group at position 3. The methyl ester at the carboxyl group enhances its stability and solubility in organic solvents .
This compound is exclusively used in research settings, particularly in pharmaceutical and agrochemical development, due to its role as a precursor for synthesizing bioactive molecules. It is supplied as a >95% pure solid or as a 10 mM solution in organic solvents like DMSO, with strict storage guidelines: -20°C (1 month) or -80°C (6 months) . Its synthesis involves nucleophilic substitution and esterification steps, as evidenced by protocols for analogous picolinates .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)5-4(13)2-3(6(9)14-5)8(10,11)12/h2H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRCLLUKLUQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730720 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-18-0 | |
| Record name | Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
- Pyridine-2-carboxylic acid or derivatives as the core scaffold.
- Trifluoromethylating agents (e.g., trifluoromethyl iodide or Ruppert–Prakash reagent).
- Brominating agents (e.g., N-bromosuccinimide or bromine).
- Amination reagents (e.g., ammonia or amine sources).
- Methylating agents (e.g., methanol with acid catalyst or methyl iodide).
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Trifluoromethylation | Introduction of trifluoromethyl group at the 5-position of the pyridine ring | Use of trifluoromethylating reagents under controlled temperature and inert atmosphere |
| 2 | Bromination | Selective bromination at the 6-position | Brominating agent in suitable solvent, often at low temperature to avoid over-bromination |
| 3 | Amination | Introduction of amino group at the 3-position | Nucleophilic substitution or direct amination using ammonia or amine under reflux |
| 4 | Esterification | Formation of methyl ester from the carboxylic acid group at the 2-position | Reaction with methanol in acidic conditions or via methylating agents |
Industrial Synthesis Considerations
- Continuous Flow Reactors: These reactors allow for better heat and mass transfer, leading to improved reaction control and higher purity products. They are favored in industrial synthesis for scalability and reproducibility.
- Purification: Crystallization and chromatographic techniques are employed to achieve >95% purity, which is critical for pharmaceutical applications.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize by-products.
Research Findings and Process Optimization
- The presence of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, requiring tailored reaction conditions for selective substitution.
- Bromination at the 6-position is highly regioselective when using controlled brominating agents and conditions.
- Amination can be efficiently achieved via nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups like trifluoromethyl and bromo substituents.
- Esterification is generally straightforward but requires control of acidic conditions to prevent side reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Outcome/Purity |
|---|---|---|---|
| Trifluoromethylation | Trifluoromethyl iodide or Ruppert–Prakash reagent, inert atmosphere | Requires low temperature, inert gas | High regioselectivity, moderate yield |
| Bromination | N-bromosuccinimide or bromine, solvent (e.g., acetonitrile), low temperature | Avoids polybromination | High selectivity for 6-position |
| Amination | Ammonia or amine source, reflux or elevated temperature | Nucleophilic substitution favored | Efficient amination with minimal side products |
| Esterification | Methanol, acid catalyst (e.g., sulfuric acid) | Mild conditions preferred to avoid hydrolysis | High yield methyl ester formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has shown promise in drug development due to its biological activity. Key potential applications include:
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against certain pathogens.
- Anticancer Activity : Ongoing investigations aim to determine its efficacy in targeting cancer cells selectively.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. It is utilized in:
- Building Blocks for Drug Development : Its unique functional groups make it suitable for synthesizing various pharmaceutical agents.
- Agrochemical Production : The compound can be used in the formulation of agrochemicals due to its reactivity.
Biological Research
The interactions of this compound with biological systems are being explored to understand its mechanisms of action:
- Receptor Modulation : It may influence receptor activity, affecting signaling pathways that are crucial for various biological processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on anticancer applications, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The findings revealed that the compound selectively targeted cancer cells while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is highlighted through comparisons with related pyridine derivatives. Key differences in substituents, reactivity, and applications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Influence: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like Methyl 5-bromo-3-methylpicolinate . The amino group at position 3 provides a reactive site for further functionalization, unlike Methyl 6-(trifluoromethyl)picolinate, which lacks this moiety .
Reactivity: Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine but absent in non-halogenated derivatives . The ester group in the target compound allows hydrolysis to carboxylic acids, a property exploited in prodrug design .
Applications :
- The target compound is prioritized in medicinal chemistry for its trifluoromethyl group, which improves bioavailability in lead optimization stages. In contrast, 5-Bromo-N,6-dimethylpicolinamide is more commonly used in small-molecule library synthesis .
Table 2: Solubility and Stability Data
Biological Activity
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a notable compound within the class of picolinates, characterized by its unique molecular structure that includes an amino group, a bromo atom, and a trifluoromethyl group. This combination enhances its reactivity and biological activity, making it a valuable candidate for various therapeutic applications, particularly in medicinal chemistry and drug discovery.
- Molecular Formula : C₈H₆BrF₃N₂O₂
- Molecular Weight : 299.05 g/mol
- CAS Number : 866775-18-0
The structural features of this compound contribute to its biological interactions. The amino group can form hydrogen bonds with biological targets, while the bromo and trifluoromethyl groups enhance binding affinity and specificity, potentially modulating enzyme or receptor activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways relevant to therapeutic applications.
- Receptor Modulation : It can interact with various receptors, altering their activity and thereby affecting physiological processes.
Biological Applications
This compound has been explored for several applications:
-
Pharmaceutical Research :
- Its potential as a drug candidate targeting specific diseases, including cystic fibrosis and other respiratory disorders, has been highlighted in recent studies .
- It shows promise in enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating cystic fibrosis .
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .
- For example, related compounds have shown significant IC50 values against pancreatic cancer cell lines, indicating strong anticancer properties .
-
Biochemical Probes :
- The compound can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other picolinate derivatives. Here’s a comparison highlighting its unique features:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-amino-5-(trifluoromethyl)picolinate | 1256794-12-3 | 0.78 |
| Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate | Not available | Not available |
| Methyl 3-amino-6-bromo-5-(methyl)picolinate | Not available | Not available |
The presence of both bromo and trifluoromethyl groups in this compound distinguishes it from these similar compounds, enhancing its reactivity and biological properties .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cystic Fibrosis Treatment :
- Antiproliferative Studies :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound often involves multistep routes, such as coupling brominated intermediates with trifluoromethylated pyridine precursors. Key challenges include controlling regioselectivity during bromination and avoiding side reactions from the electron-withdrawing trifluoromethyl group. For example, using methanol as a solvent in esterification steps (e.g., methyl picolinate formation) can yield up to 91% under controlled conditions . Optimization may involve adjusting reaction temperatures (70–74°C for brominated intermediates) and employing catalysts like Pd for cross-coupling reactions .
Q. How do the electron-withdrawing groups (Br, CF₃) influence the compound’s stability and reactivity?
- Methodological Answer : The trifluoromethyl group increases electrophilicity at the pyridine ring, making the compound prone to nucleophilic substitution but also thermally stable due to strong C–F bonds. Bromine at the 6-position enhances susceptibility to Suzuki-Miyaura cross-coupling reactions. Stability under ambient conditions is confirmed by SDS data, but decomposition above 103°C releases hazardous gases (CO, NOₓ), necessitating inert atmospheres during high-temperature reactions .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS/HPLC : Used to confirm molecular ions (e.g., m/z 645 [M+H]⁺) and purity (>97% by HPLC with retention times ~1.43 minutes under SMD-TFA05 conditions) .
- NMR : ¹⁹F NMR is essential for verifying trifluoromethyl group integrity.
- Elemental Analysis : Validates halogen (Br) content and stoichiometry.
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the 5-position of the pyridine ring?
- Methodological Answer : The 5-position’s reactivity is influenced by the adjacent amino group (3-position) and trifluoromethyl group. Directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) can selectively deprotonate the ring, enabling bromination or iodination. For example, iodination of similar pyridines (e.g., 3-Chloro-4-Iodopyridine) uses iodine monochloride (ICl) in acetic acid . Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
Q. What strategies mitigate side reactions during cross-coupling with boronic acids?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group (e.g., with Boc) to prevent unwanted coordination with Pd catalysts.
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki couplings, as they tolerate trifluoromethyl groups and reduce homocoupling byproducts .
- Solvent Optimization : DMF/water mixtures (4:1) enhance solubility of boronic acid partners while maintaining reaction efficiency .
Q. How does the compound’s structure impact its potential as a pharmacophore in drug discovery?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amino group serves as a hydrogen-bond donor for target binding. Docking studies with similar compounds (e.g., RBP4 antagonists) show that bromine at the 6-position allows for halogen bonding with protein residues, improving binding affinity. In vitro assays should prioritize evaluating inhibitory activity against enzymes like leucyl-tRNA synthetase .
Q. What are the implications of conflicting spectral data (e.g., LCMS vs. NMR) for structural validation?
- Methodological Answer : Contradictions may arise from residual solvents (e.g., DMF) masking LCMS signals or dynamic proton exchange in NMR. Resolve discrepancies by:
- LCMS Reanalysis : Use alternative ionization modes (e.g., ESI⁻ for acidic protons).
- Variable Temperature NMR : Suppress exchange broadening at low temperatures.
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks via correlation spectroscopy .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis Risk : The ester group is susceptible to hydrolysis in basic conditions. Use pH-neutral buffers and avoid prolonged exposure to water.
- PPE : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to prevent inhalation of brominated byproducts .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
